molecular formula C8H25N2O10P B012503 Tris phosphate dibasic CAS No. 108321-11-5

Tris phosphate dibasic

Cat. No.: B012503
CAS No.: 108321-11-5
M. Wt: 340.27 g/mol
InChI Key: MYASHAYBKIUKNJ-UHFFFAOYSA-N
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Description

Tris phosphate dibasic, also known as trisodium phosphate, is an inorganic compound with the chemical formula Na₃PO₄. It is a white, granular or crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used in various industrial and scientific applications due to its buffering and cleaning properties .

Scientific Research Applications

Tris phosphate dibasic is widely used in scientific research due to its buffering capacity and chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.

    Biology: Employed in the preparation of buffer solutions for biological experiments, such as phosphate-buffered saline (PBS).

    Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.

    Industry: Applied in water treatment, cleaning agents, and as a food additive.

Safety and Hazards

  • Environmental Impact : TDBrPP has been detected in Arctic rivers, indicating its persistence in the environment .

Mechanism of Action

Target of Action

Tris phosphate dibasic, also known as Trisodium phosphate (TSP), is an inorganic compound with the chemical formula Na3PO4 . It is primarily used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser . The primary targets of TSP are the molecules and structures it interacts with in these applications, such as dirt and grease molecules in cleaning applications, or various food molecules when used as a food additive.

Mode of Action

TSP is highly soluble in water, producing an alkaline solution . This alkalinity allows it to effectively break down greasy and dirty surfaces in cleaning applications In food applications, it can serve as a pH adjuster or buffering agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris phosphate dibasic is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with sodium carbonate (Na₂CO₃). The reaction produces disodium hydrogen phosphate (Na₂HPO₄), which is then reacted with sodium hydroxide (NaOH) to form trisodium phosphate and water: [ \text{H}_3\text{PO}_4 + 2\text{Na}_2\text{CO}_3 \rightarrow 2\text{Na}_2\text{HPO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] [ \text{Na}_2\text{HPO}_4 + \text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris phosphate dibasic undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, it dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻).

    Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

    Neutralization: It reacts with acids to form corresponding salts and water.

Common Reagents and Conditions

    Acids: Reacts with hydrochloric acid (HCl) to form sodium chloride (NaCl) and phosphoric acid.

    Metal Ions: Forms complexes with calcium (Ca²⁺), magnesium (Mg²⁺), and other metal ions.

Major Products Formed

    Sodium chloride (NaCl): Formed during neutralization reactions with hydrochloric acid.

    Metal complexes: Formed during reactions with metal ions.

Comparison with Similar Compounds

Tris phosphate dibasic can be compared with other similar compounds, such as:

This compound is unique due to its high solubility in water and strong buffering capacity, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYASHAYBKIUKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H25N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585274
Record name Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-11-5
Record name Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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